Benzofuran-2-carbonyl chloride
Overview
Description
Benzofuran-2-carbonyl chloride is a heterocyclic compound . It has the empirical formula C9H5ClO2, and a molecular weight of 180.59 . It is used in laboratory chemicals and in the synthesis of substances .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For instance, a unique free radical cyclization cascade can construct a complex benzofuran derivative . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string ClC(=O)c1cc2ccccc2o1 . The InChI key for this compound is ZJDRDTZQVOCKPI-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzofuran compounds, including this compound, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 53-57 °C . It has a density of 1.36g/cm3 and a boiling point of 260.8ºC at 760 mmHg .Scientific Research Applications
Synthesis of Complex Compounds
- Benzofuran derivatives are used in the synthesis of complex organic compounds. For instance, 1-(1-Benzofuran-2-yl)-2-chloroethanone is synthesized from 1-benzofuran-2-ylethanone by chlorination with thionyl chloride. This compound plays a crucial role in the formation of molecules that exhibit π–π interactions, essential in organic synthesis (Kozakiewicz, Prewysz-Kwinto, & Wojtczak, 2007).
Catalysis and Chemical Reactions
- Benzofuran derivatives are important in palladium-catalyzed reactions. An example is the regioselective palladium-catalyzed direct arylation of benzofurans, which is significant for controlling the regioselectivity of the reaction (Loukotová, Yuan, & Doucet, 2014).
Material Science and Polymer Research
- In material science, benzofuran derivatives are used in the development of polymers with specific properties. For example, the methacrylate polymer bearing a chalcone side group has been studied for its dielectric and thermal properties, where benzofuran derivatives played a key role in the polymer structure (Çelik & Coskun, 2018).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, benzofuran derivatives are synthesized for potential applications in disease diagnosis and treatment. For instance, novel benzofuran derivatives have been evaluated as positron emission tomography (PET) tracers for detecting amyloid plaques in Alzheimer's disease (Ono et al., 2006).
Novel Chemical Syntheses
- Benzofuran-2-carbonyl chloride is also pivotal in the development of new synthetic pathways for various organic compounds. An example is its use in the synthesis of 2,3-difunctionalized benzofuran derivatives through palladium-catalyzed reactions (Hu et al., 2018).
Mechanism of Action
Target of Action
Benzofuran-2-carbonyl chloride, like other benzofuran derivatives, has been found to exhibit strong biological activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Action Environment
It is known that the chemical properties of benzofuran derivatives can be influenced by the presence of different substituents , which could potentially be affected by environmental conditions.
Safety and Hazards
Future Directions
Benzofuran compounds, including Benzofuran-2-carbonyl chloride, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . Future research could focus on optimizing these compounds for therapeutic use and exploring their full potential for the treatment of various diseases .
Biochemical Analysis
Biochemical Properties
Benzofuran-2-carbonyl chloride, like other benzofuran derivatives, has been found to have strong biological activities
Cellular Effects
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-benzofuran-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRDTZQVOCKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194515 | |
Record name | 2-Benzofurancarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-28-6 | |
Record name | 2-Benzofurancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41717-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofurancarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41717-28-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzofurancarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzofuran-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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